Target Engagement Profile: ALDH2 Inhibition and Selectivity Against Kinases
4-Bromo-5-methoxybenzene-1,2-diamine demonstrates a measurable, albeit moderate, inhibitory effect on human aldehyde dehydrogenase 2 (ALDH2) with an IC50 of 4.6 µM (4.60E+3 nM) [1]. In contrast, when evaluated against a panel of 350 kinases in a competition binding assay, this compound displayed no significant binding, suggesting a degree of selectivity against this major target class [2]. This profile—moderate activity against ALDH2 and general lack of kinase engagement—may be leveraged as a starting point for developing selective probes.
| Evidence Dimension | Target Engagement (IC50) |
|---|---|
| Target Compound Data | 4.6 µM (ALDH2) |
| Comparator Or Baseline | No significant binding observed for 350 kinases |
| Quantified Difference | Measurable activity vs. ALDH2; inactive against a broad kinase panel. |
| Conditions | In vitro enzymatic assays; ALDH2 assay used full-length recombinant human ALDH2 expressed in E. coli. Kinase panel used a proprietary competition binding assay. |
Why This Matters
This selectivity data provides a basis for choosing this compound over a broader kinase inhibitor when developing probes targeting ALDH2, a protein implicated in cancer stem cell biology and chemotherapy resistance.
- [1] BindingDB. BDBM50236910 (CHEMBL4083412). Affinity Data: IC50 = 4.60E+3 nM for human ALDH2. Accessed April 2026. View Source
- [2] BindingDB. Assay in Summary_ki. Technology: Competition binding assay profiled the selectivity of compound 2 against 350 kinases. Accessed April 2026. View Source
